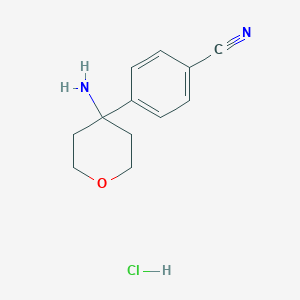

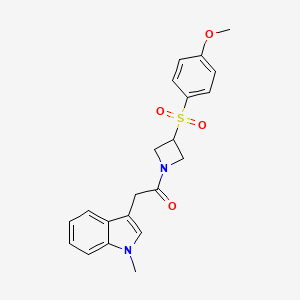

4-(4-Aminooxan-4-yl)benzonitrile hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzonitrile derivatives often involves multi-step reactions starting from substituted benzenes or benzonitriles. For instance, the synthesis of 4-amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, was achieved through bromination, Grignard reaction, cyanidation, and amination with an overall yield of 49.2% . Similarly, novel tetrazole derivatives were synthesized from p-aminobenzonitrile through a series of reactions including protection, tetrazole formation, hydrolysis, chlorination, and amination .

Molecular Structure Analysis

The molecular structures of benzonitrile derivatives are characterized using various spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the crystal and molecular structure of a triazinobenzimidazole derivative was determined by X-ray diffraction, revealing the tautomeric form of the compound in the solid state . Additionally, combined experimental and theoretical studies, including density functional theory (DFT), were used to understand the molecular architecture and optoelectronic properties of pyrazole benzonitrile derivatives .

Chemical Reactions Analysis

Benzonitrile derivatives participate in various chemical reactions depending on their functional groups. The reactivity can be influenced by the presence of amino groups, as seen in the synthesis of the title compound in paper , where acetylacetone and 4-aminobenzonitrile were condensed in the presence of formic acid as a catalyst. The inclusion of reactant 4-aminobenzonitrile in the crystal structure of the synthesized compound also affected the molecular packing and hydrogen bonding interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are closely related to their molecular structures. The presence of amino and nitrile groups can affect the compound's lipophilicity, solubility, and potential for hydrogen bonding. For instance, the design of histamine H3 receptor antagonists around a naphthalene core aimed to enhance lipophilicity and CNS penetration . The antiproliferative activities of the synthesized compounds against human cancer cell lines were also evaluated, with some compounds showing moderate activity .

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

- 4-(4-Aminooxan-4-yl)benzonitrile hydrochloride serves as an intermediate in the synthesis of various derivatives. For instance, it is used in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors (Ju Xiu-lia, 2015).

Biological Activity Studies

- In the realm of biological and pharmaceutical research, derivatives of 4-(4-Aminooxan-4-yl)benzonitrile hydrochloride have been studied for various activities. For instance, some studies focused on the synthesis of novel derivatives from p-aminobenzonitrile and evaluated their antimicrobial activities (K. Rao et al., 2014).

Application in Analytical Chemistry

- Compounds related to 4-(4-Aminooxan-4-yl)benzonitrile hydrochloride have been used to develop novel fluorescence probes. These probes can detect reactive oxygen species and have applications in various biological and chemical contexts (Ken-ichi Setsukinai et al., 2003).

Material Science Applications

- In the field of materials science, derivatives of this compound have been explored for their potential in inhibiting corrosion of metals, particularly in acidic mediums. This has applications in protecting materials against environmental degradation (A. Chaouiki et al., 2018).

Propiedades

IUPAC Name |

4-(4-aminooxan-4-yl)benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.ClH/c13-9-10-1-3-11(4-2-10)12(14)5-7-15-8-6-12;/h1-4H,5-8,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACQBGKNXXANSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=C(C=C2)C#N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Aminooxan-4-yl)benzonitrile hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2510852.png)

![1,7-dimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2510853.png)

![4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2510855.png)

![N-propyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2510859.png)